molecular formula C4H9FO B13480741 (2S)-4-fluorobutan-2-ol

(2S)-4-fluorobutan-2-ol

Cat. No.: B13480741
M. Wt: 92.11 g/mol
InChI Key: PEAJLEGVRQOZNV-BYPYZUCNSA-N
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Description

(2S)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the fourth carbon of a butanol backbone, with the hydroxyl group (-OH) attached to the second carbon in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-fluorobutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 4-fluorobutan-2-one using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of the desired (2S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2S)-4-fluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-fluorobutan-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-fluorobutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-2-ol.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Major Products Formed:

    Oxidation: 4-fluorobutan-2-one.

    Reduction: 4-fluorobutan-2-amine.

    Substitution: 4-hydroxybutan-2-ol or other substituted derivatives.

Scientific Research Applications

Chemistry: (2S)-4-fluorobutan-2-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective synthesis methods.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S)-4-fluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (2R)-4-fluorobutan-2-ol: The enantiomer of (2S)-4-fluorobutan-2-ol, with similar chemical properties but different biological activities due to its opposite stereochemistry.

    4-fluorobutan-2-one: The oxidized form of this compound, lacking the hydroxyl group.

    4-hydroxybutan-2-ol: The non-fluorinated analog of this compound, with different reactivity and applications.

Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H9FO

Molecular Weight

92.11 g/mol

IUPAC Name

(2S)-4-fluorobutan-2-ol

InChI

InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1

InChI Key

PEAJLEGVRQOZNV-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CCF)O

Canonical SMILES

CC(CCF)O

Origin of Product

United States

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